Valproic Acid-d15 β-D-Glucuronide
Description
Properties
Molecular Formula |
C₁₄H₉D₁₅O₈ |
|---|---|
Molecular Weight |
335.43 |
Synonyms |
1-(2-Propylpentanoate-d15) β-D-Glucopyranuronic Acid; 1-O-(Valproyl-d15)-β-D-glucopyranuronic Acid; Dipropylacetate-d15 Glucuronide; VPA-G-d15; Valproate-d15 Glucuronide; Valproic Acid-d15 Glucuronide; |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Research Applications
Methodologies for the Chemical Synthesis of Valproic Acid-d15 β-D-Glucuronide
The chemical synthesis of this compound is a multi-step process that involves the preparation of deuterated valproic acid and its subsequent conjugation with a protected glucuronic acid derivative. While specific proprietary synthesis methods are not fully disclosed, the general synthetic route can be inferred from established chemical principles.
The initial step involves the synthesis of valproic acid-d15. This is typically achieved through a series of reactions starting from smaller deuterated precursors. The process requires careful control of reaction conditions to ensure a high level of deuterium (B1214612) incorporation. e3s-conferences.org
Once the deuterated valproic acid is obtained, it is activated to facilitate its reaction with a glucuronic acid derivative. A common method for forming such ester linkages is to convert the carboxylic acid to a more reactive species, such as an acid chloride. ispub.com This can be achieved by reacting valproic acid-d15 with a reagent like thionyl chloride. ispub.com
The final key step is the coupling of the activated deuterated valproic acid with a protected form of glucuronic acid. The protecting groups on the glucuronic acid are essential to prevent unwanted side reactions and to ensure the formation of the desired β-anomer. After the coupling reaction, the protecting groups are removed to yield this compound. synthose.com The entire process is conducted under controlled conditions to maintain the integrity of the isotopic label and the stereochemistry of the glucuronide linkage.
Approaches for Isotopic Labeling and Enrichment Verification
The primary purpose of synthesizing this compound is to utilize its isotopic label as a tracer in research. medchemexpress.com Therefore, verifying the level and location of deuterium incorporation is critical.
Isotopic Labeling: The "d15" designation indicates that fifteen hydrogen atoms in the valproic acid portion of the molecule have been replaced with deuterium. cymitquimica.comlgcstandards.com This extensive labeling provides a significant mass shift compared to the unlabeled compound, which is highly advantageous for mass spectrometry-based detection methods.
Enrichment Verification: The isotopic purity and enrichment are confirmed using sophisticated analytical techniques. Mass spectrometry (MS) is a primary tool for this verification. lgcstandards.com By analyzing the mass-to-charge ratio of the synthesized compound, researchers can confirm the presence of the fifteen deuterium atoms and quantify the isotopic purity. lgcstandards.com A high isotopic purity, often specified as >95%, indicates that the vast majority of the molecules contain the desired d15 (B612444) label. lgcstandards.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure and the positions of the deuterium atoms. lgcstandards.com
A certificate of analysis for a commercial batch of this compound reported an isotopic purity of 98.9%, with the unlabeled (d0) version present at only 0.03%. lgcstandards.com This high level of enrichment is crucial for its use as an internal standard in quantitative analyses.
Characterization of Synthetic Purity for Research Use
Beyond isotopic purity, the chemical purity of this compound is paramount for its use as a research-grade reference material. sigmaaldrich.com Various analytical methods are employed to assess the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a standard technique used to determine the chemical purity. lgcstandards.comlgcstandards.com A certificate of analysis for a commercially available standard indicated a purity of 100.00% as determined by HPLC with an Evaporative Light Scattering Detector (ELSD). lgcstandards.com The general specification for purity is often greater than 95%. lgcstandards.comlgcstandards.com
Other analytical techniques used for characterization include:
Nuclear Magnetic Resonance (NMR): Confirms the chemical structure of the molecule. lgcstandards.com
Elemental Analysis: Verifies the elemental composition of the compound. For a specific lot, the elemental analysis for carbon and hydrogen was reported as conforming to the expected values. lgcstandards.com
Mass Spectrometry (MS): Confirms the molecular weight and structure. lgcstandards.com
The physical appearance of the compound is also noted, typically as a white to off-white solid. lgcstandards.com
Table 1: Analytical Specifications for this compound
| Test | Specification | Result Example |
|---|---|---|
| Purity (HPLC) | >95% | 100.00% (ELSD) lgcstandards.com |
| Appearance | White to Off-White Solid | Off-White Solid lgcstandards.com |
| NMR | Conforms to Structure | Conforms lgcstandards.com |
| Elemental Analysis | Conforms | %C: 49.15, %H: 7.37 lgcstandards.com |
| MS | Conforms to Structure | Conforms lgcstandards.com |
| Isotopic Purity | >95% | 98.9% (d0 = 0.03%) lgcstandards.com |
Derivatization Techniques for Enhanced Analytical Compatibility in Research
While this compound can be analyzed directly, derivatization techniques are sometimes employed to improve its analytical properties, particularly for chromatography. Derivatization can enhance volatility for gas chromatography (GC) or improve detection sensitivity in HPLC.
For the parent compound, valproic acid, various derivatization methods have been developed. One such method involves using 2,4'-dibromoacetophenone (B128361) as a derivatizing reagent with tetramethylammonium (B1211777) hydroxide (B78521) as a catalyst. nih.gov This process converts the carboxylic acid into an ester, which can then be analyzed by HPLC. nih.gov This approach has shown good linearity and recovery for the analysis of valproic acid in biological samples. nih.gov
Similar principles of derivatization could be applied to this compound, although the presence of the glucuronide moiety adds complexity. The goal of such derivatization would be to modify the carboxyl group or the hydroxyl groups on the glucuronide ring to enhance chromatographic performance or detection. However, specific derivatization strategies tailored to this compound are not extensively detailed in the provided search results. The focus for this isotopically labeled standard is often its direct use in mass spectrometry-based assays where its distinct mass allows for clear identification and quantification without the need for derivatization.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Valproic Acid |
| Valproic Acid β-D-Glucuronide |
| 2,4'-dibromoacetophenone |
| tetramethylammonium hydroxide |
Enzymology and Kinetics of Valproic Acid Glucuronidation in Model Systems
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Valproic Acid Glucuronidation
The conjugation of valproic acid with glucuronic acid to form valproic acid β-D-glucuronide is a critical step in its elimination from the body. nih.gov Research has focused on identifying the specific UGT enzymes responsible for this biotransformation.
Contribution of Specific UGT Subfamilies (e.g., UGT1A, UGT2B) to Glucuronide Formation
Multiple UGT isoforms have been identified as catalysts for VPA glucuronidation. nih.gov Within the UGT1A subfamily, UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 have all been shown to be involved. nih.govnih.gov In the UGT2B subfamily, UGT2B7 is a significant contributor. nih.govnih.gov
Among these, UGT2B7 has been reported to have the highest intrinsic clearance for VPA glucuronidation. nih.govnih.gov UGT1A6 and UGT1A9 also play notable roles. nih.gov Interestingly, some isoforms like UGT1A1 have demonstrated no activity towards VPA, highlighting the substrate specificity among these enzymes. nih.govnih.gov The involvement of multiple UGTs suggests that VPA is a general substrate for glucuronidation, which may have implications for potential drug-drug interactions. nih.gov
Kinetic Analyses of Valproic Acid-d15 β-D-Glucuronide Formation in Research Models
Kinetic analyses in various in vitro systems have been crucial for understanding the rate and efficiency of valproic acid glucuronidation. These studies provide quantitative measures of the enzymatic process.
Investigation of Non-Michaelis-Menten Kinetics, Including Autoactivation, in Model Systems
Research has revealed that the glucuronidation of valproic acid can exhibit non-Michaelis-Menten kinetics, specifically autoactivation. nih.govpsu.eduwalshmedicalmedia.com Autoactivation, a form of sigmoidal kinetics, is characterized by an initial lag phase in the reaction rate at low substrate concentrations, followed by a steeper increase in rate as the substrate concentration rises. psu.edu This phenomenon results in a "hooked" or curved Eadie-Hofstee plot, deviating from the linear plot expected for Michaelis-Menten kinetics. walshmedicalmedia.com
This atypical kinetic profile has been observed in studies using both sheep and human liver microsomes, as well as in vivo in sheep. nih.govpsu.eduwalshmedicalmedia.com The sigmoidal kinetics are often described using the Hill equation, which includes a Hill coefficient (n). nih.govpsu.edu A Hill coefficient greater than 1 indicates positive cooperativity or autoactivation. In studies with sheep liver microsomes, the Hill coefficient for VPA glucuronidation was found to be greater than 1, confirming autoactivation. nih.govpsu.edu Similarly, in vitro studies with human hepatocytes have also demonstrated autoactivation kinetics for VPA glucuronidation, with a Hill coefficient of 2.34 ± 0.28. walshmedicalmedia.com
Evaluation of Enzyme Induction and Inhibition Effects on Valproic Acid Glucuronidation in Preclinical Studies
The activity of UGT enzymes can be modulated by other compounds, leading to either induction (increased enzyme activity) or inhibition (decreased enzyme activity). Understanding these effects is critical for predicting drug-drug interactions.
Preclinical studies have investigated how various compounds can affect VPA glucuronidation. For example, in sandwich-cultured rat hepatocytes, β-naphthoflavone was identified as an inducer of UGTs, leading to a significant increase in the formation of valproic acid glucuronide. nih.gov Conversely, borneol has been shown to inhibit the formation of this metabolite in the same model system. nih.gov
Valproic acid itself can also act as an inhibitor of certain UGT isoforms. For instance, it has been shown to competitively inhibit UGT2B7-catalyzed zidovudine (B1683550) (AZT) glucuronidation with a Ki value of 1.6 ± 0.06 mM. nih.gov It also inhibits UGT1A9-mediated propofol (B549288) glucuronidation in an uncompetitive manner. nih.gov Interestingly, VPA can inhibit UGT2B15 even though it is not a substrate for this particular isoform, suggesting a more complex inhibitory mechanism than simple competition. nih.gov However, no significant inhibition of UGT1A1 or UGT1A6 by valproic acid has been observed. nih.gov These findings highlight that the inhibitory effect of VPA on glucuronidation is not uniform across all UGT enzymes and can occur through different mechanisms. nih.gov
Table of Kinetic Parameters for Valproic Acid Glucuronidation
| System | Vmax | Km | Hill Coefficient (n) | Reference |
| Guinea Pig Liver Microsomes | 1.2 µmol/min/kg | 0.16 µmol/ml | - | nih.gov |
| Human Hepatocytes (in vitro) | 39.5 ± 3.3 pmol/min/10⁶ cells (Vmax app) | 224 ± 34 µM (S50 app) | 2.34 ± 0.28 | walshmedicalmedia.com |
| Adult Sheep (in vivo) | 2.10 ± 0.75 µmol/min/kg (Vmax app) | 117 ± 56 µM (S50 app) | 1.34 ± 0.14 | nih.gov |
| Adult Sheep (in vivo, overall elimination) | 2.63 ± 0.33 µmol/min/kg (Vmax app) | 118 ± 53 µM (S50 app) | 2.06 ± 0.47 | nih.gov |
Note: "app" denotes apparent parameters, and S50 is the substrate concentration at 50% of Vmax app, used in the context of sigmoidal kinetics.
Applications in Preclinical Drug Metabolism and Disposition Research
Elucidation of Valproic Acid Metabolic Pathways in Animal Models Using Deuterated Probes
The use of deuterated probes like valproic acid-d15 β-D-glucuronide has been instrumental in mapping the intricate metabolic pathways of valproic acid in various animal models. These stable isotope-labeled compounds allow for precise tracking and differentiation from endogenous molecules.
In preclinical studies, the administration of deuterated valproic acid enables researchers to follow its biotransformation into various metabolites, including the glucuronide conjugate. By analyzing biological samples such as plasma, urine, and bile, scientists can identify and quantify the full spectrum of metabolites formed. This has been crucial in understanding the complex network of metabolic pathways, which include glucuronidation, beta-oxidation, and omega-oxidation. The use of a deuterated standard helps to distinguish the administered drug and its metabolites from any endogenous compounds that might interfere with the analysis.
Mass balance studies are fundamental in preclinical drug development to understand how a drug and its metabolites are eliminated from the body. The use of this compound as an internal standard allows for accurate quantification of the parent drug and its metabolites in excreta. These studies have revealed that glucuronidation is a major clearance pathway for valproic acid in many species, with the glucuronide conjugate being primarily excreted in the urine and bile. The precise quantification afforded by the deuterated standard helps to determine the relative importance of different excretion routes.
Investigating Metabolic Stability and Turnover Rates in In Vitro and In Vivo Research Models
The metabolic stability of a drug is a key determinant of its pharmacokinetic profile. This compound is used in both in vitro systems, such as liver microsomes and hepatocytes, and in vivo animal models to assess the rate at which valproic acid is metabolized. By incubating the deuterated compound with these systems, researchers can measure the rate of its disappearance and the formation of its metabolites over time. This provides valuable data on the intrinsic clearance of the drug and helps to predict its half-life in vivo.
Assessment of Isotope Effects on Valproic Acid Metabolism
The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. In the context of valproic acid metabolism, studying the metabolism of deuterated and non-deuterated forms can provide insights into the rate-limiting steps of its biotransformation. For instance, if the deuteration of valproic acid leads to a slower rate of metabolism, it would suggest that the cleavage of a carbon-hydrogen bond at the deuterated position is a key step in the metabolic process. These studies have helped to refine the understanding of the enzymatic mechanisms involved in valproic acid metabolism.
Contribution to Understanding Drug-Drug Interactions at the Metabolic Level in Research Systems
Valproic acid is known to be involved in numerous drug-drug interactions, often as an inhibitor or inducer of drug-metabolizing enzymes. This compound can be used in preclinical studies to investigate these interactions. For example, by co-administering deuterated valproic acid with another drug, researchers can determine if the presence of the second drug alters the metabolic profile of valproic acid, and vice versa. The use of the stable isotope-labeled compound allows for clear and unambiguous quantification of changes in metabolite levels, providing a deeper understanding of the mechanisms of these interactions.
Pharmacokinetic Modeling in Preclinical Species Utilizing Stable Isotope Labeled Glucuronides
Pharmacokinetic (PK) modeling is a crucial tool in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. The data generated from studies using this compound are essential for building and validating robust PK models for valproic acid in preclinical species. These models can simulate the time course of the drug and its metabolites in different tissues and fluids, helping to predict human pharmacokinetics and to design clinical trials more effectively. The precise quantitative data obtained using the deuterated standard significantly improves the accuracy and predictive power of these models.
Mechanistic Research of Glucuronidation Associated Biochemical Phenomena in Model Systems
Exploration of the Relationship between Valproic Acid Glucuronidation and Oxidative Stress Markers in Animal Models
The biotransformation of valproic acid (VPA) is complex, involving multiple pathways, primarily glucuronidation and mitochondrial β-oxidation. Research in animal models suggests a link between the extent of VPA glucuronidation and the emergence of oxidative stress. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is generally considered a detoxification pathway. However, when this pathway is saturated or inhibited, VPA may be shunted towards alternative pathways, such as ω-oxidation, which can lead to the formation of reactive metabolites and induce oxidative stress.
In studies using animal models, an imbalance in VPA metabolism has been associated with changes in oxidative stress markers. For instance, research has shown that certain genetic and physiological states can alter the expression of UGT enzymes, thereby affecting the rate of VPA glucuronidation. A decrease in glucuronidation capacity can lead to an increased metabolic load on the β-oxidation pathway. This shift is significant because some products of the alternative oxidative pathways are considered toxic. The accumulation of these metabolites can lead to mitochondrial dysfunction, a key event in VPA-induced hepatotoxicity, which is often accompanied by increased levels of oxidative stress markers like malondialdehyde (MDA) and decreased levels of antioxidants such as glutathione (B108866) (GSH).
Below is a table summarizing findings from representative animal model studies:
| Animal Model | Observation | Implication for Oxidative Stress |
| Rats with induced liver injury | Decreased UGT activity leading to reduced VPA-glucuronide formation. | Increased formation of unsaturated VPA metabolites via β-oxidation, correlated with lipid peroxidation. |
| Mice with genetic UGT deficiencies | Higher plasma concentrations of VPA and its oxidative metabolites. | Elevated markers of oxidative damage in hepatic tissue compared to wild-type mice. |
Investigation of Reactivity and Potential for Adduct Formation of Acyl Glucuronides in Research
Valproic acid glucuronide (VPA-G) is an acyl glucuronide, a class of metabolites known for their chemical reactivity. Unlike ether glucuronides, acyl glucuronides can undergo intramolecular rearrangement (acyl migration) to form various positional isomers. This process can expose a reactive aldehyde group, which can then covalently bind to nucleophilic sites on proteins and other macromolecules, forming adducts.
The formation of protein adducts by reactive metabolites is a key mechanism in drug-induced toxicities. Research has demonstrated that VPA-G is capable of forming such adducts. The covalent modification of essential proteins can impair their function, leading to cellular stress and injury. The reactivity of VPA-G is influenced by pH, with the rate of acyl migration and subsequent adduction increasing under physiological and slightly alkaline conditions. This reactivity has been studied extensively in vitro and is considered a potential contributor to the idiosyncratic hepatotoxicity associated with VPA therapy, although its exact role in vivo is still under investigation.
Role of Glucuronidation in the Metabolic Switching of Valproic Acid in Preclinical Models
Metabolic switching refers to a shift in the primary route of drug metabolism, often due to saturation of one pathway, leading to increased reliance on others. In the case of VPA, glucuronidation is the major metabolic pathway at lower concentrations. However, as the concentration of VPA increases, the UGT enzymes responsible for glucuronidation can become saturated.
Preclinical Models for Studying the Impact of Valproic Acid and its Glucuronide on Cellular Homeostasis
A variety of preclinical models are employed to understand how VPA and its glucuronide metabolite, VPA-G, affect cellular homeostasis. These models range from isolated cellular systems to whole animal models.
In Vitro Models:
Primary Hepatocytes and Liver Slices: These models allow for the direct study of VPA metabolism and its effects on liver cells. They are used to investigate mechanisms of toxicity, including mitochondrial dysfunction, oxidative stress, and the disruption of fatty acid metabolism.
Cell Lines (e.g., HepG2): Genetically modified or specific cell lines are used to study the role of individual enzymes (like specific UGTs or cytochrome P450 isoforms) in VPA metabolism and toxicity.
In Vivo Models:
The following table outlines some preclinical models and their applications in VPA research:
| Model System | Application in VPA/VPA-G Research | Key Findings |
| Isolated Rat Hepatocytes | Studying metabolic pathways and cytotoxicity. | Demonstration of VPA-induced depletion of glutathione and ATP. |
| UGT-Deficient Gunn Rats | Investigating the role of glucuronidation in VPA clearance. | Showed significantly reduced VPA-G formation and altered VPA pharmacokinetics. |
| Sandwich-Cultured Hepatocytes | Assessing hepatobiliary transport of VPA and its metabolites. | Elucidated the role of transporters in the excretion of VPA-G. |
Future Research Directions and Methodological Advancements
Development of Novel Stable Isotope Labeling Strategies for Metabolite Research
The use of stable isotopes is a cornerstone of modern metabolite research, offering solutions to the major limitations in the field: metabolite identification, quantification, and flux analysis. nih.gov Strategies incorporating stable isotope labeling are expected to become routine as the field moves from observational approaches to detailed mechanistic investigations. nih.gov The development of novel labeling strategies is crucial for tracing the metabolic fate of drugs like Valproic Acid (VPA).
Future strategies may involve:
Partial Labeling: A cost-effective approach for animal studies involves the partial labeling of metabolites by supplementing drinking water with deuterium (B1214612) oxide (D2O). nih.gov
Fully Labeled Extracts: To overcome the limited availability and high cost of individual labeled standards, fully labeled metabolite extracts from cellular systems can be generated to serve as internal standards for quantification. nih.gov
Multi-Isotope Labeling: Combining different stable isotopes (e.g., 13C, 15N, 2H) can provide more detailed insights into complex metabolic networks and biosynthetic pathways. nih.govresearchgate.net
The application of these strategies will allow for a more precise understanding of VPA's extensive biotransformation. ubc.ca VPA is metabolized through three primary routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation. nih.govclinpgx.org Stable isotope-labeled internal standards, such as deuterated glucuronides, are essential for improving the accuracy and precision of analyzing VPA metabolites by methods like gas chromatography-mass spectrometry (GC-MS). ubc.ca
Expanding the Application of Deuterated Glucuronides in Mechanistic Pharmacological Research
Deuteration, the replacement of hydrogen with deuterium, is a subtle structural modification that can significantly improve the pharmacokinetic and/or toxicity profiles of drugs. nih.gov This "heavy hydrogen" forms a stronger chemical bond, which can slow down metabolic processes. juniperpublishers.com Expanding the use of deuterated glucuronides like Valproic Acid-d15 β-D-Glucuronide can provide deeper insights into the mechanisms of drug action and metabolism.
Key research applications include:
Investigating Kinetic Isotope Effects: Deuteration can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. Studying these effects helps to identify rate-limiting steps in metabolic pathways. researchgate.net For VPA, this could clarify the relative contributions of its different metabolic routes, including the formation of potentially hepatotoxic metabolites like 4-ene-VPA. nih.govresearchgate.net
Elucidating Enzyme Mechanisms: Deuterated substrates are valuable tools for probing the mechanisms of enzymes like UDP-glucuronosyltransferases (UGTs). By observing how deuteration affects binding and turnover, researchers can better understand enzyme-substrate interactions. nih.gov
Modulating Metabolic Pathways: Strategic deuteration can be used to "shunt" metabolism towards or away from certain pathways. nih.gov For VPA, this could potentially reduce the formation of toxic metabolites while favoring the production of inactive glucuronides, thereby improving the drug's safety profile. mdpi.com
Innovations in In Vitro and In Vivo Preclinical Models for Glucuronidation Studies
Accurate prediction of in vivo drug metabolism from in vitro data remains a significant challenge, particularly for glucuronidation. nih.gov Intrinsic clearance values from human liver microsomes often under-predict in vivo hepatic clearance by an order of magnitude. researchgate.net Innovations in preclinical models are crucial for improving these predictions.
Future directions in preclinical modeling include:
Advanced In Vitro Systems: The development of more physiologically relevant in vitro models, such as 3D organoids, "organ-on-a-chip" systems, and cryopreserved human hepatocytes, offers the potential to more accurately mimic human metabolism. nih.govmdpi.com These models can better replicate the complex interplay of enzymes and transporters involved in drug disposition. mdpi.com
Microfluidic Reactors: Microfluidic systems with immobilized human liver microsomes allow for the study of UGT-mediated metabolism under flow-through conditions, which may provide deeper mechanistic insights and help address issues like enzyme latency. sciprofiles.comaalto.fi
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are increasingly used to predict in vivo pharmacokinetics. These models can integrate in vitro data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion of a drug and its metabolites, including the potential for enterohepatic circulation of glucuronides. nih.gov
Human-Relevant Animal Models: Identifying animal species whose UGT expression and activity closely resemble that of humans is critical for in vivo studies. For some compounds, the mouse has been identified as an appropriate model for studying glucuronidation relevant to humans. nih.gov
These advanced models, when used with tools like this compound, will enable more accurate predictions of human pharmacokinetics and a better understanding of the factors influencing drug glucuronidation. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Valproic Acid-d15 β-D-Glucuronide with high isotopic purity?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using recombinant uridine diphosphate (UDP)-glucuronosyltransferases (UGTs) or whole-cell biocatalysts (e.g., engineered E. coli strains expressing UGTs) to conjugate deuterated valproic acid with β-D-glucuronic acid . Isotopic purity is ensured via deuterium labeling at specific positions (e.g., [2H15]-Valproic Acid β-D-Glucuronide), validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with MS detects isotopic patterns and quantifies impurities. NMR (e.g., 1H, 13C, and 2D-COSY) confirms β-configuration via characteristic anomeric proton coupling constants (J ≈ 7.5–8.0 Hz) and glucuronide-specific shifts . Purity is further validated using deuterium NMR (2H NMR) to assess isotopic enrichment .
Advanced Research Questions
Q. How do deuterium substitutions in this compound affect its pharmacokinetic profile compared to non-deuterated forms?
- Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic stability and enzyme interactions. Comparative studies using in vitro hepatocyte models or microsomal assays quantify glucuronide hydrolysis rates and hepatic clearance. Isotopic labeling reduces first-pass metabolism in some cases, enhancing bioavailability, as observed in HDAC inhibition assays with deuterated valproic acid derivatives .
Q. What strategies can resolve discrepancies in reported EC50/LC50 values for Valproic Acid derivatives across studies?
- Methodological Answer : Variability arises from differences in experimental models (e.g., zebrafish embryos vs. mammalian cell lines) and analytical endpoints (e.g., transcriptional vs. phenotypic assays). Standardizing protocols (e.g., OECD guidelines for toxicity testing) and cross-validating results with orthogonal methods (e.g., LC-MS/MS for metabolite quantification) reduce inconsistencies .
Q. How can in vitro glucuronidation assays be optimized to study this compound's metabolic stability?
- Methodological Answer : Use human liver microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A6, UGT2B7) under controlled pH and cofactor conditions (e.g., UDP-glucuronic acid supplementation). Time-course MS analysis identifies degradation products (e.g., acyl migration isomers), while stability is quantified via half-life (t1/2) calculations under physiological pH (7.4) .
Q. What role does β-D-glucuronide conjugation play in modulating Valproic Acid's neuropharmacological activity?
- Methodological Answer : Glucuronidation reduces valproic acid’s HDAC inhibitory activity but enhances urinary excretion. In vivo studies using deuterated glucuronides (e.g., [2H15]-forms) paired with cerebrospinal fluid (CSF) sampling and LC-MS/MS can distinguish parent drug vs. metabolite distribution in the CNS .
Data Analysis and Experimental Design
Q. How can researchers address challenges in quantifying low-abundance glucuronide metabolites in complex biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., hydrophilic-lipophilic balance) enriches glucuronides prior to LC-MS/MS. Isotope dilution assays using deuterated internal standards (e.g., this compound) improve quantification accuracy by correcting for matrix effects .
Q. What are the implications of acyl migration in this compound for stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
